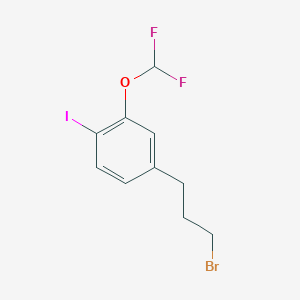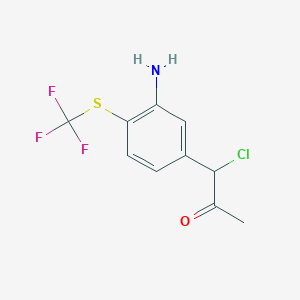
(R)-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the bromination of an acetamide derivative, followed by the introduction of the cyclopropylethyl and fluorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure high yields and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities with consistent quality.
化学反応の分析
Types of Reactions
®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or alter other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science research.
作用機序
The mechanism of action of ®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
- 1-benzyl-1-(1-cyclopropylethyl)-3-(4-fluorobenzoyl)urea
- Cyclopropyl 4-fluorobenzyl ketone
- (S)-1-[cyclopropyl-(4-fluoro-benzyl)-carbamoyl]-ethyl-carbamic acid tert-butyl ester
Uniqueness
®-2-bromo-N-(1-cyclopropylethyl)-N-(4-fluorobenzyl)acetamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its bromine atom, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
特性
分子式 |
C14H17BrFNO |
|---|---|
分子量 |
314.19 g/mol |
IUPAC名 |
2-bromo-N-[(1R)-1-cyclopropylethyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C14H17BrFNO/c1-10(12-4-5-12)17(14(18)8-15)9-11-2-6-13(16)7-3-11/h2-3,6-7,10,12H,4-5,8-9H2,1H3/t10-/m1/s1 |
InChIキー |
WJDNTGKQXSATBO-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr |
正規SMILES |
CC(C1CC1)N(CC2=CC=C(C=C2)F)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


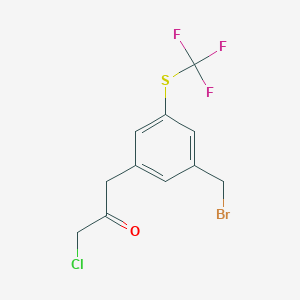

![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
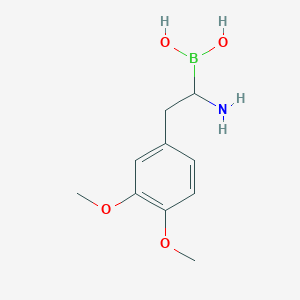
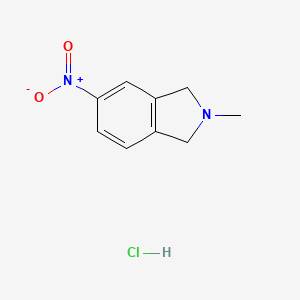
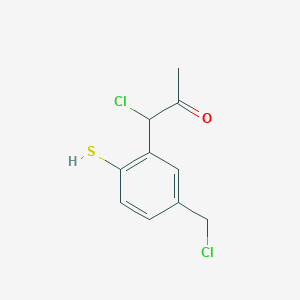
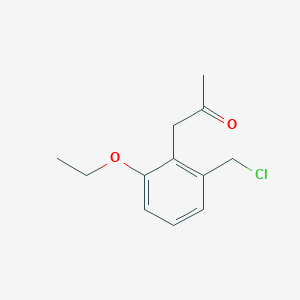
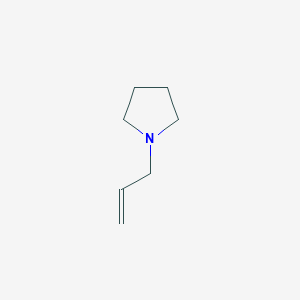
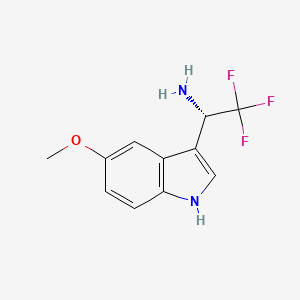
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)
